Fenfluramine Exhibits Weak Direct 5-HT2B Agonist Activity, Whereas Its Metabolite Norfenfluramine is a Potent 5-HT2B Agonist Implicated in Valvulopathy
Fenfluramine itself binds weakly to all 5-HT2 receptor subtypes. In functional assays using human recombinant 5-HT2B receptors, racemic (±)-fenfluramine showed no detectable activation (Kact not determined) up to the highest concentrations tested, whereas its primary hepatic metabolite (±)-norfenfluramine was a potent agonist with a Kact of 18.4 ± 9 nM for the (+)-enantiomer and 357 ± 180 nM for the (−)-enantiomer. [1] In a separate study, the d-isomer of norfenfluramine bound to 5-HT2B receptors with a Ki of 27 nM, compared to fenfluramine isomers which demonstrated weak affinities (Ki > 0.7–1.5 μM) for all three 5-HT2 receptor subtypes. [2] This differential metabolite pharmacology establishes that fenfluramine's valvulopathic risk is mediated primarily by norfenfluramine formation, a property not shared by compounds that avoid extensive N-deethylation.
| Evidence Dimension | 5-HT2B receptor functional activation (Kact) |
|---|---|
| Target Compound Data | Not detectable (ND) for (±)-fenfluramine |
| Comparator Or Baseline | (+)-norfenfluramine: Kact = 18.4 ± 9 nM; (−)-norfenfluramine: Kact = 357 ± 180 nM |
| Quantified Difference | Fenfluramine shows no measurable activation versus norfenfluramine which is a potent agonist; >100-fold difference in functional potency |
| Conditions | Human recombinant 5-HT2B receptors expressed in HEK 293E cells; phosphoinositide hydrolysis assay |
Why This Matters
This explains why low-dose fenfluramine in epilepsy can achieve efficacy with reduced cardiotoxicity risk compared to high-dose anorectic use, but also why fenfluramine cannot be considered interchangeable with analogs that have different metabolic activation profiles.
- [1] Rothman RB, Baumann MH, Savage JE, Rauser L, McBride A, Hufeisen SJ, et al. Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. 2000;102(23):2836–2841. Data as presented in Table 3 of PMC2683464. View Source
- [2] Fitzgerald LW, Burn TC, Brown BS, Patterson JP, Corjay MH, Valentine PA, et al. Possible role of valvular serotonin 5-HT2B receptors in the cardiopathy associated with fenfluramine. Mol Pharmacol. 2000;57(1):75–81. View Source
